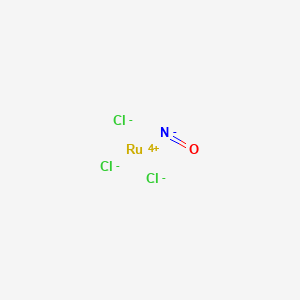
Ethyl glucoside
Overview
Description
Ethyl glucoside is a chemical compound formed by the reaction of glucose and ethanol. It is a glycoside, which means it consists of a sugar molecule (glucose) bonded to another functional group (ethyl group) through a glycosidic bond. This compound is commonly found in sake, a Japanese rice wine, and has applications in various industries, including cosmetics, food, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl glucoside can be synthesized through the condensation reaction of glucose and ethanol. The reaction typically involves heating glucose in the presence of ethanol and an acid catalyst, such as sulfuric acid, to facilitate the formation of the glycosidic bond . The reaction conditions, including temperature and catalyst concentration, are optimized to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is produced using enzymatic synthesis methods. Enzymes such as α-glucosidase are used to catalyze the transglycosylation reaction between glucose and ethanol. This method is preferred due to its higher specificity and environmentally friendly nature compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethyl glucuronic acid.
Reduction: It can be reduced to form ethyl glucitol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxylamine and hydrazine can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl glucuronic acid.
Reduction: Ethyl glucitol.
Substitution: Various substituted glucosides depending on the nucleophile used
Scientific Research Applications
Ethyl glucoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex glycosides and as a model compound for studying glycosidic bond formation.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its skin moisturizing and anti-aging properties.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals due to its stability and non-toxic nature
Mechanism of Action
Ethyl glucoside exerts its effects through various molecular pathways:
Skin Moisturizing: It enhances the proliferation of dermal fibroblasts and increases collagen production, leading to improved skin hydration and elasticity.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation and promoting skin health.
Comparison with Similar Compounds
Ethyl glucoside is unique compared to other similar compounds due to its specific glycosidic bond and functional properties. Similar compounds include:
Mthis compound: Formed by the reaction of glucose and methanol. It has similar properties but different solubility and reactivity.
Propyl glucoside: Formed by the reaction of glucose and propanol. It has different applications in the food and cosmetic industries.
Butyl glucoside: Formed by the reaction of glucose and butanol.
This compound stands out due to its optimal balance of solubility, stability, and biological activity, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30285-48-4 | |
| Record name | Ethyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-AMINOPHENYL)AZO]-1,3-DIMETHYL-1H-IMIDAZOLIUM CHLORIDE](/img/structure/B7823806.png)




![sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7823843.png)




